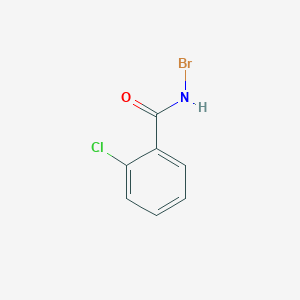

N-Bromo-2-chlorobenzamide

Description

Structure

3D Structure

Properties

CAS No. |

33348-81-1 |

|---|---|

Molecular Formula |

C7H5BrClNO |

Molecular Weight |

234.48 g/mol |

IUPAC Name |

N-bromo-2-chlorobenzamide |

InChI |

InChI=1S/C7H5BrClNO/c8-10-7(11)5-3-1-2-4-6(5)9/h1-4H,(H,10,11) |

InChI Key |

NHBVQBBOUTVAQU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NBr)Cl |

Origin of Product |

United States |

Reaction Mechanisms and Comprehensive Reactivity Profiles of N Bromo 2 Chlorobenzamide

N-Bromo-2-chlorobenzamide as an Electrophilic Brominating Agent

This compound is a reagent used in organic synthesis, primarily as a source of electrophilic bromine. Its reactivity is influenced by the electron-withdrawing chloro substituent on the benzamide (B126) ring, which modulates the electrophilicity of the bromine atom.

Scope and Limitations in Electrophilic Aromatic Bromination

N-bromoamides, including this compound, are utilized for the electrophilic bromination of aromatic compounds. The scope of this reaction is generally limited to aromatic rings that are activated by electron-donating groups. manac-inc.co.jpcommonorganicchemistry.com Aromatic compounds with strong electron-withdrawing groups are typically resistant to bromination with N-bromoamides under standard conditions. manac-inc.co.jp However, the use of a strong acid, such as sulfuric acid, as a solvent can facilitate the bromination of even deactivated aromatic rings. manac-inc.co.jp

The regioselectivity of the bromination is directed by the substituents already present on the aromatic ring. For activated aromatic compounds, bromination usually occurs at the positions ortho and para to the activating group. nih.gov The precise control of reaction conditions, such as the solvent, temperature, and the amount of brominating agent, is crucial to achieve the desired regioselectivity and avoid the formation of polybrominated byproducts. manac-inc.co.jp

For instance, N-bromosuccinimide (NBS), a related N-bromo compound, in dimethylformamide (DMF) as the solvent, shows high para-selectivity when reacting with electron-rich aromatic compounds like phenols and anilines. wikipedia.org Similarly, the use of NBS with silica (B1680970) gel has been reported as a good method for regioselective electrophilic aromatic brominations. researchgate.net

Limitations:

Substrate Scope: The reaction is most effective for electron-rich aromatic and heteroaromatic compounds. missouri.edu Deactivated aromatic rings often fail to react unless harsh conditions are employed. manac-inc.co.jp

Side Reactions: Over-bromination can be a significant side reaction, leading to di- or tri-brominated products, especially with highly activated substrates.

Stereoselectivity: In cases where the aromatic ring has chiral substituents, controlling the stereoselectivity of the bromination can be challenging.

Comparative Reactivity Studies with Standard N-Bromosuccinimide (NBS) and Related Reagents

N-Bromosuccinimide (NBS) is the most commonly used N-bromo compound for bromination reactions. manac-inc.co.jp The reactivity of this compound is often compared to that of NBS. The presence of the 2-chlorobenzoyl group in this compound, an electron-withdrawing group, is expected to make the N-Br bond weaker and the bromine atom more electrophilic compared to NBS.

While direct comparative studies between this compound and NBS are not extensively documented in the provided search results, the principles of N-bromo compound reactivity suggest that this compound would be a more reactive brominating agent than NBS. This enhanced reactivity could be advantageous for brominating less reactive aromatic substrates but might also lead to lower selectivity and increased side reactions.

Other related reagents for electrophilic bromination include 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which is also a solid and easy-to-handle source of electrophilic bromine. manac-inc.co.jp The choice of brominating agent often depends on the specific substrate and the desired outcome of the reaction. manac-inc.co.jp

Table 1: Comparison of N-Bromo Reagents for Electrophilic Aromatic Bromination

| Reagent | Structure | Key Features |

| This compound | ClC₆H₄CONHBr | Expected high reactivity due to the electron-withdrawing 2-chlorobenzoyl group. |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Most common and well-studied N-bromo reagent; a crystalline solid that is easier to handle than liquid bromine. masterorganicchemistry.com |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | C₅H₆Br₂N₂O₂ | Another solid brominating agent, often used in industrial applications due to its high bromine content. |

Mechanistic Investigations of Bromine Transfer Reactions

The mechanism of bromine transfer from N-bromoamides in electrophilic aromatic substitution involves the generation of an electrophilic bromine species. The generally accepted mechanism proceeds through the following steps:

Activation of the N-Br bond: In the presence of an acid catalyst or a Lewis acid, the nitrogen atom of the N-bromoamide is protonated or coordinates with the Lewis acid. This enhances the electrophilicity of the bromine atom.

Formation of a σ-complex (arenium ion): The electron-rich aromatic ring attacks the electrophilic bromine atom, leading to the formation of a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion.

Deprotonation: A weak base, which can be the solvent or the conjugate base of the acid catalyst, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product.

In some cases, particularly with highly reactive substrates, the reaction may proceed without a catalyst. The mechanism of bromine transfer from NBS has been a subject of some debate, with suggestions of both radical and ionic pathways depending on the reaction conditions. researchgate.net For electrophilic aromatic bromination, the ionic pathway is generally favored. youtube.com The reaction between HBr and NBS can generate a low concentration of molecular bromine (Br₂), which then acts as the brominating agent. youtube.comyoutube.comyoutube.com

Rearrangement Reactions of this compound

N-haloamides, including this compound, are known to undergo rearrangement reactions, with the Hofmann rearrangement being the most prominent example.

Detailed Analysis of the Hofmann Rearrangement Pathway

The Hofmann rearrangement is a reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org The reaction is typically carried out using a halogen (like bromine) in the presence of a strong base. srmist.edu.inslideshare.net N-bromoamides are key intermediates in this transformation. wikipedia.orgmasterorganicchemistry.comchemistrywithwiley.com

The detailed mechanism for the Hofmann rearrangement of this compound would proceed as follows:

Formation of the N-bromoamide: This step has already occurred, as this compound is the starting material.

Deprotonation: A strong base removes the acidic proton from the nitrogen atom of the N-bromoamide, forming a bromoamide anion. wikipedia.org

Rearrangement to an isocyanate: The bromoamide anion undergoes a concerted rearrangement where the 2-chlorophenyl group migrates from the carbonyl carbon to the nitrogen atom, with the simultaneous departure of the bromide ion. wikipedia.org This step results in the formation of 2-chlorophenyl isocyanate.

Hydrolysis of the isocyanate: The isocyanate intermediate is then hydrolyzed by water (present in the basic solution) to form a carbamic acid. wikipedia.org

Decarboxylation: The carbamic acid is unstable and spontaneously loses carbon dioxide to yield the final product, 2-chloroaniline (B154045). wikipedia.org

This reaction provides a synthetic route to aromatic amines from the corresponding benzamides.

Investigation of Kinetic Isotope Effects (KIE) in N-Haloamide Rearrangements

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms by providing information about the rate-determining step and the nature of the transition state. princeton.eduyoutube.com In the context of N-haloamide rearrangements like the Hofmann rearrangement, KIE studies can help to confirm the concerted nature of the alkyl/aryl group migration.

By substituting an atom at or near the site of bond breaking or formation with a heavier isotope (e.g., ¹³C for ¹²C, or ¹⁴C for ¹²C), one can measure the effect on the reaction rate. A significant KIE (k_light/k_heavy > 1) is observed if the bond to the isotopically labeled atom is broken or significantly weakened in the rate-determining step. youtube.com

For the Hofmann rearrangement of an N-bromoamide, a primary ¹²C/¹³C KIE would be expected for the carbonyl carbon if the migration of the aryl group is part of the rate-determining step. Similarly, a ¹⁴N/¹⁵N KIE could provide insight into the changes at the nitrogen atom during the rearrangement.

While specific KIE studies on this compound were not found in the search results, the general principles of KIE in rearrangements like the Hofmann and related Curtius rearrangement are well-established. masterorganicchemistry.com These studies generally support a concerted mechanism where the migration of the R group and the departure of the leaving group are simultaneous. slideshare.net

Influence of the 2-Chloro Substituent on Rearrangement Kinetics and Selectivity

The Hofmann rearrangement, a classic reaction of primary amides, proceeds through an N-bromoamide intermediate to yield an amine with one less carbon atom. wikipedia.orgpharmdguru.com In the case of this compound, the 2-chloro substituent exerts a notable influence on the kinetics and selectivity of such rearrangements.

The electron-withdrawing nature of the chlorine atom at the ortho position deactivates the aromatic ring towards electrophilic attack. libretexts.orgpressbooks.pubopenstax.org However, in the context of the Hofmann rearrangement, the critical step is the migration of the aryl group to the electron-deficient nitrogen atom upon departure of the bromide ion. The electronic effect of the 2-chloro substituent on this migratory aptitude is complex. While inductively withdrawing, the chlorine atom also possesses lone pairs that can participate in resonance, albeit weakly compared to its inductive effect. pressbooks.pubopenstax.org

The rate of rearrangement in N-bromoamides is influenced by the electronic properties of the migrating aryl group. Electron-donating groups on the aromatic ring generally accelerate the rearrangement by stabilizing the transition state of the migration. Conversely, electron-withdrawing groups, such as the 2-chloro substituent, are expected to decrease the rate of rearrangement by destabilizing the electron-deficient transition state.

The selectivity of the rearrangement is also a key consideration. In substituted benzamides, the migratory aptitude of the aryl group is a critical factor. wpmucdn.comwikipedia.org For this compound, the migration of the 2-chlorophenyl group is the primary pathway. The presence of the ortho-chloro group can introduce steric hindrance, which may affect the geometry of the transition state and, consequently, the reaction rate. However, the fundamental rearrangement to form 2-chloroaniline derivatives via an isocyanate intermediate remains the expected outcome. wikipedia.org

Table 1: Expected Influence of 2-Chloro Substituent on Hofmann Rearrangement of this compound

| Feature | Influence of 2-Chloro Substituent | Rationale |

| Reaction Rate | Decreased | The electron-withdrawing inductive effect of chlorine destabilizes the transition state of the aryl migration. |

| Selectivity | High for 2-chlorophenyl migration | The primary rearrangement pathway involves the migration of the substituted phenyl group. |

| Migratory Aptitude | Lowered compared to unsubstituted phenyl | The electron-withdrawing nature of the chlorine atom reduces the migratory aptitude of the 2-chlorophenyl group. |

Nucleophilic Substitution Reactions Involving this compound

This compound possesses two primary electrophilic centers susceptible to nucleophilic attack: the bromine atom attached to the nitrogen (N-bromine) and the carbon atom of the aryl-chlorine bond. The reactivity of these centers is distinct and can be selectively targeted under appropriate reaction conditions.

Reactivity of the N-Bromine and Aryl-Chlorine Centers in Substitution Reactions

The N-Br bond in N-bromoamides is relatively weak and polarized, with the bromine atom carrying a partial positive charge, making it an effective electrophile. Nucleophiles can attack the bromine atom, leading to the transfer of a "Br+" equivalent. This reactivity is characteristic of N-haloamides and is utilized in various synthetic transformations.

The aryl-chlorine bond, being a bond between a sp²-hybridized carbon and a halogen, is generally less reactive towards nucleophilic substitution than an alkyl-halide bond. Nucleophilic aromatic substitution (SNA_r) on the 2-chlorobenzamide (B146235) ring typically requires harsh conditions or activation by strongly electron-withdrawing groups. The amide group itself is a deactivating group for nucleophilic aromatic substitution.

Synthesis of Novel Derivatives via Selective Nucleophilic Displacements

Selective nucleophilic displacement at either the N-bromine or the aryl-chlorine center allows for the synthesis of a variety of novel derivatives.

Reactions at the N-Bromine Center: Treatment of this compound with various nucleophiles can result in the formation of new N-substituted products. For instance, reaction with amines would lead to the corresponding N-amino-2-chlorobenzamides, while reaction with alcohols could yield N-alkoxy-2-chlorobenzamides.

Reactions at the Aryl-Chlorine Center: Nucleophilic displacement of the chlorine atom on the aromatic ring is more challenging but can be achieved with potent nucleophiles under forcing conditions or through metal catalysis. This would lead to the formation of 2-substituted benzamide derivatives where the chlorine has been replaced by the incoming nucleophile.

Solvent Effects and Catalysis in Nucleophilic Reactivity

The choice of solvent plays a crucial role in dictating the course and rate of nucleophilic substitution reactions. Polar aprotic solvents are generally preferred for S_N2-type reactions, as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus preserving its reactivity.

Catalysis can be employed to enhance the reactivity of both electrophilic centers. For the aryl-chlorine bond, transition metal catalysts, particularly those based on palladium or copper, are instrumental in facilitating nucleophilic aromatic substitution under milder conditions than uncatalyzed reactions.

Metal-Catalyzed Transformations and Coupling Reactions

Metal-catalyzed reactions significantly expand the synthetic utility of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Chemistry Utilizing this compound as a Coupling Partner

This compound can potentially serve as a coupling partner in various metal-catalyzed cross-coupling reactions, primarily through the activation of the C-Cl bond. The N-Br bond could also participate in certain coupling processes, although this is less common for N-bromoamides compared to aryl halides.

Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura coupling of the aryl-chlorine bond with boronic acids or their derivatives would lead to the formation of 2-arylbenzamides. The efficiency of this reaction would depend on the choice of palladium catalyst, ligand, and base.

Heck-Mizoroki Coupling: The palladium-catalyzed Heck-Mizoroki reaction could be employed to couple the aryl-chlorine bond with alkenes, yielding 2-vinylbenzamide derivatives.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would enable the coupling of the aryl-chlorine bond with various amines, providing a direct route to 2-aminobenzamide (B116534) derivatives.

The reactivity in these cross-coupling reactions is highly dependent on the catalyst system and reaction conditions. The presence of the N-bromo group might interfere with some catalytic cycles, potentially requiring its protection or transformation prior to the cross-coupling step.

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions of this compound

| Coupling Reaction | Coupling Partner | Potential Product | Catalyst System |

| Suzuki-Miyaura | Arylboronic acid | 2-Arylbenzamide | Palladium catalyst with phosphine (B1218219) ligand |

| Heck-Mizoroki | Alkene | 2-Vinylbenzamide | Palladium catalyst |

| Buchwald-Hartwig | Amine | 2-Aminobenzamide | Palladium catalyst with specialized ligand |

C-H Activation and Annulation Reactions Directed by N-Haloamide Moieties

The N-haloamide functionality plays a crucial role in directing C-H activation and subsequent annulation reactions, providing a pathway to construct complex heterocyclic structures. The amide group typically acts as a directing group, positioning a transition metal catalyst in proximity to an ortho C-H bond on the benzoyl moiety. The N-bromo group can then act as an internal oxidant to facilitate the catalytic cycle.

Research on analogous N-chloroamides has demonstrated the feasibility of such transformations. For instance, cobalt-catalyzed [4+2] annulation of N-chlorobenzamides with maleimides has been reported to yield [4+2] annulated products in good yields at room temperature. researchgate.net In these reactions, the N-Cl bond serves as an internal oxidant, avoiding the need for an external one. researchgate.net This principle is directly applicable to this compound, where the N-Br bond is expected to exhibit similar or even enhanced reactivity due to the lower bond dissociation energy of the N-Br bond compared to the N-Cl bond.

A general mechanism for these transformations involves the initial coordination of the amide to the metal center, followed by ortho C-H metalation to form a metallacyclic intermediate. This intermediate then undergoes insertion of an unsaturated partner, such as an alkyne or an alkene, followed by reductive elimination to afford the annulated product and regenerate the active catalyst.

Table 1: Examples of C-H Activation/Annulation Reactions with Related N-Haloamides

| N-Haloamide | Coupling Partner | Catalyst System | Product Type | Yield | Reference |

| N-Chlorobenzamide | Maleimide | Co(III) | [4+2] Annulated Product | Good | researchgate.net |

| o-Chlorobenzamide | Fluoroalkylated Alkyne | Co(acac)₂·2H₂O / AgNO₃ | Fluoroalkylated Isoquinolinone | 81% (combined) | nih.gov |

| o-Bromobenzamide | Fluoroalkylated Alkyne | Co(acac)₂·2H₂O / AgNO₃ | Fluoroalkylated Isoquinolinone & C-Br Cleavage Product | 64% & 13% | nih.gov |

This table presents data for closely related compounds to illustrate the expected reactivity of this compound.

Development of New Transition Metal Catalytic Systems for N-Haloamide Reactivity

The development of novel and efficient transition metal catalytic systems is paramount for expanding the synthetic utility of N-haloamides like this compound. Research has primarily focused on earth-abundant and less toxic metals as alternatives to precious metals like palladium and rhodium. Cobalt, in particular, has emerged as a promising catalyst for C-H functionalization reactions involving N-haloamides. researchgate.netnih.govresearchgate.net

The design of these catalytic systems often involves the careful selection of ligands to modulate the reactivity and selectivity of the metal center. Chiral ligands can be employed to achieve enantioselective transformations. For instance, chiral cyclopentadienyl (B1206354) cobalt(III) catalysts have been successfully used in the enantioselective [4+1] annulation of N-chlorobenzamides with cyclopropenes to construct chiral isoindolinones. researchgate.net

The general properties of transition metals that make them suitable for catalysis include their ability to exist in multiple oxidation states, form complexes with various ligands, and their high catalytic activity. vedantu.com The key steps in many transition metal-catalyzed reactions are oxidative addition, reductive elimination, and transmetalation. The development of new catalytic systems for this compound would likely focus on optimizing these steps to achieve higher yields, selectivities, and broader substrate scope.

Future developments in this area may involve the exploration of dual catalytic systems, such as combining transition metal catalysis with photoredox catalysis, to access novel reaction pathways. researchgate.net This approach could enable the generation of radical intermediates from this compound under mild conditions, leading to new types of C-H functionalization and annulation reactions.

Oxidation and Reduction Pathways of this compound

The N-Br bond in this compound is the key to its redox chemistry, allowing it to act as both an oxidant and a precursor to the parent amide through reduction.

Oxidative Capacity of the N-Br Bond in Organic Transformations

The N-Br bond in this compound is inherently electrophilic due to the electron-withdrawing nature of the adjacent carbonyl group and the bromine atom. This makes the bromine atom susceptible to acting as a source of electrophilic bromine or as a radical initiator. The reactivity is analogous to that of N-Bromosuccinimide (NBS), a widely used reagent for bromination and oxidation reactions. researchgate.netrsc.org

The oxidative capacity of N-bromoamides can be harnessed in various organic transformations. For instance, N-bromophthalimide (NBP) has been used for the oxidation of a range of organic compounds, including alcohols and amino acids. researchgate.net The reaction often proceeds via a radical mechanism, initiated by the homolytic cleavage of the N-Br bond, or through an ionic pathway involving the transfer of a bromonium ion (Br⁺).

In the context of this compound, the N-Br bond can be expected to participate in reactions such as:

Allylic and Benzylic Bromination: Similar to NBS, this compound could serve as a reagent for the selective bromination of allylic and benzylic positions. researchgate.net

Oxidation of Alcohols: It could potentially oxidize primary and secondary alcohols to aldehydes and ketones, respectively.

Electrophilic Addition to Alkenes: In the presence of a nucleophile, it could add across a double bond to form bromo-functionalized products.

The specific conditions, such as the presence of light or a radical initiator, would likely determine the dominant reaction pathway.

Reductive Cleavage of the N-Br Bond to Generate Parent Amides

The N-Br bond in this compound can be cleaved reductively to regenerate the parent amide, 2-chlorobenzamide. This transformation is valuable for synthetic strategies where the N-bromo functionality is used as a temporary activating or directing group.

Various reducing agents can be employed for the cleavage of N-halogen bonds. Mild reducing agents are often preferred to avoid the reduction of other functional groups present in the molecule. Common methods for the reduction of N-haloamides are analogous to those used for the reduction of other N-O or N-X bonds.

For instance, the reductive cleavage of N-O bonds in N-alkoxyamides has been achieved using a Ru(II) catalyst with HCOOH/NEt₃ as the hydride source. rsc.org Similarly, the reductive cleavage of N-substituted aromatic amides has been studied using mild reducing agents like activated aluminum and sodium borohydride. rsc.org These methods could likely be adapted for the reduction of this compound.

The general mechanism for reductive cleavage often involves a single electron transfer (SET) from the reducing agent to the N-Br bond, leading to its homolytic cleavage and the formation of an amidyl radical and a bromide ion. The amidyl radical can then be further reduced and protonated to yield the parent amide.

Stereochemical Outcomes and Diastereoselectivity in Redox Reactions

The stereochemical outcome of reactions involving this compound is a critical aspect, particularly when new stereocenters are formed. In redox reactions, the stereoselectivity can be influenced by several factors, including the substrate, the catalyst, and the reaction conditions.

In C-H activation and annulation reactions, the use of chiral ligands on the transition metal catalyst is a common strategy to induce enantioselectivity. researchgate.net The chiral environment created by the ligand can favor the formation of one enantiomer over the other during the key bond-forming steps of the catalytic cycle.

In oxidative addition reactions to alkenes, the stereochemistry is often dictated by the mechanism. For example, the reaction of N-bromoamides with alkenes can proceed through a bromonium ion intermediate, which typically leads to anti-addition of the bromine and the nucleophile across the double bond. Recent advances have highlighted the use of N-bromoamide reagents in expanding the scope of diastereoselective bromofunctionalization of alkenes, including bromine-initiated cyclic ether cascades. researchgate.net

For reductive processes, if a chiral center is present in the molecule, the conditions of the reduction must be chosen carefully to avoid epimerization or other unwanted stereochemical changes. The development of stereoselective redox reactions involving this compound would be a significant step towards its application in asymmetric synthesis. Research into the enantioselective synthesis of γ-lactams from 2-bromoamides using photoinduced palladium catalysis showcases the potential for achieving high stereocontrol in reactions involving N-bromo amides. acs.org

Structural Characterization and Advanced Spectroscopic Analysis of N Bromo 2 Chlorobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for the precise determination of the molecular framework of N-Bromo-2-chlorobenzamide. Through the application of one- and two-dimensional NMR techniques, a complete assignment of the proton and carbon signals is achieved, revealing the intricate electronic environments and scalar coupling networks within the molecule.

High-Resolution ¹H and ¹³C NMR Spectral Analysis for Structural Elucidation

The ¹H NMR spectrum of this compound, recorded in a suitable deuterated solvent, would be expected to display a set of distinct signals corresponding to the aromatic protons and the amide proton. The protons on the substituted benzene (B151609) ring will exhibit complex splitting patterns due to spin-spin coupling. The chemical shifts of these aromatic protons are influenced by the electronic effects of the chlorine and the N-bromoamido substituents. The amide proton (N-H) is anticipated to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration due to hydrogen bonding effects.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton. It would show distinct resonances for each of the unique carbon atoms in the molecule, including the carbonyl carbon and the aromatic carbons. The chemical shifts of the carbon atoms are indicative of their local electronic environment, with the carbon attached to the electronegative chlorine and the carbonyl carbon appearing at lower fields.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following data is a hypothetical representation for illustrative purposes, as specific experimental data for this compound is not readily available in public literature.)

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C1 | - | 135.0 |

| C2 | - | 132.5 (C-Cl) |

| C3 | 7.45 (d) | 128.0 |

| C4 | 7.30 (t) | 130.0 |

| C5 | 7.35 (t) | 127.5 |

| C6 | 7.60 (d) | 131.0 |

| C=O | - | 168.0 |

| N-H | 8.50 (br s) | - |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, a suite of two-dimensional NMR experiments is indispensable. core.ac.uksdsu.edu

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling relationships between protons. youtube.com Cross-peaks in the COSY spectrum would connect adjacent aromatic protons, allowing for the tracing of the proton network around the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. princeton.edu This allows for the definitive assignment of each proton signal to its corresponding carbon atom in the molecule.

Dynamic NMR Studies for Conformational Analysis and Restricted Rotation

The amide bond in this compound has a partial double bond character, which can lead to restricted rotation around the C(O)-N bond. This restricted rotation can result in the existence of different conformers. Dynamic NMR studies, involving the acquisition of NMR spectra at various temperatures, could provide insights into the rotational barrier and the conformational preferences of the molecule. At lower temperatures, separate signals for the different conformers might be observed, which would coalesce as the temperature is raised and the rate of rotation increases.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in this compound and for probing the nature of hydrogen bonding interactions.

Vibrational Band Assignment and Functional Group Characterization

The IR spectrum of this compound would be characterized by several key absorption bands corresponding to the vibrations of its functional groups.

Table 2: Predicted IR Vibrational Frequencies and Assignments for this compound (Note: The following data is a hypothetical representation for illustrative purposes.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3400-3200 | Typically a sharp or broad band, indicative of the amide N-H group. Its position and shape are sensitive to hydrogen bonding. |

| C-H Stretch (Aromatic) | 3100-3000 | Characteristic of the C-H bonds on the benzene ring. |

| C=O Stretch (Amide I) | 1680-1650 | A strong and prominent band, characteristic of the carbonyl group in the amide functionality. |

| N-H Bend (Amide II) | 1620-1580 | This band arises from the in-plane bending of the N-H bond and is coupled with the C-N stretching vibration. |

| C=C Stretch (Aromatic) | 1600-1450 | A series of bands corresponding to the stretching vibrations of the carbon-carbon bonds within the benzene ring. |

| C-N Stretch | 1400-1200 | Vibration of the carbon-nitrogen bond in the amide group. |

| C-Cl Stretch | 800-600 | Stretching vibration of the carbon-chlorine bond. |

| N-Br Stretch | 700-500 | Stretching vibration of the nitrogen-bromine bond. |

Analysis of Hydrogen Bonding Contributions from IR Data

Hydrogen bonding plays a significant role in the solid-state structure and properties of amides. In this compound, intermolecular hydrogen bonds can form between the amide proton (N-H) of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. The presence and strength of such hydrogen bonds can be inferred from the IR spectrum.

A strong hydrogen bond typically leads to a broadening and a red shift (shift to lower frequency) of the N-H stretching vibration. nih.gov The extent of this shift can provide a qualitative measure of the hydrogen bond strength. In the absence of hydrogen bonding (e.g., in a very dilute solution in a non-polar solvent), the N-H stretching frequency would be observed at a higher wavenumber. The position of the C=O stretching band can also be affected by hydrogen bonding, although to a lesser extent than the N-H stretch.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound, it would provide crucial information for confirming its molecular weight and elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is essential for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. The molecular formula for this compound is C₇H₅BrClNO. Using the exact masses of the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl, and ⁷⁹Br), the theoretical monoisotopic mass can be calculated.

This high-precision mass measurement allows for the unambiguous determination of the elemental formula, a critical step in the identification of a newly synthesized or isolated compound. The presence of bromine and chlorine, with their characteristic isotopic distributions, would result in a distinctive pattern of peaks. chemguide.co.ukdocbrown.info

Table 1: Theoretical HRMS Data for this compound Isotopologues

| Molecular Formula | Isotopes | Theoretical m/z |

|---|---|---|

| C₇H₅⁷⁹Br³⁵ClNO | Main Isotopes | 232.9321 |

| C₇H₅⁸¹Br³⁵ClNO | Bromine-81 | 234.9299 |

| C₇H₅⁷⁹Br³⁷ClNO | Chlorine-37 | 234.9292 |

| C₇H₅⁸¹Br³⁷ClNO | Bromine-81, Chlorine-37 | 236.9270 |

Note: This table presents the calculated exact masses for the primary isotopic combinations of the molecule.

In mass spectrometry, molecules fragment in predictable ways upon ionization. Analyzing these fragments helps to piece together the original molecular structure. The presence of bromine and chlorine atoms creates a unique isotopic pattern that aids in identifying fragments containing these halogens. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, leading to two peaks of nearly equal intensity separated by 2 m/z units for any bromine-containing fragment. docbrown.info Chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, resulting in two peaks with this intensity ratio, also separated by 2 m/z units. chemguide.co.uk

For this compound, the molecular ion region would exhibit a complex cluster of peaks (M, M+2, M+4) due to the combined isotopic abundances of both bromine and chlorine. docbrown.info The fragmentation would likely proceed through the cleavage of the weakest bonds, such as the N-Br bond and the amide C-N bond.

Table 2: Plausible Mass Fragments of this compound and Their Interpretation

| m/z (for ³⁵Cl, ⁷⁹Br) | Proposed Fragment Ion | Formula | Interpretation |

|---|---|---|---|

| 233/235/237 | [C₇H₅BrClNO]⁺ | Molecular Ion | Parent molecule with characteristic Br/Cl isotope pattern. |

| 154/156 | [C₇H₅ClNO]⁺ | [M - Br]⁺ | Loss of a bromine radical. |

| 139/141 | [C₇H₄ClO]⁺ | [M - NHBr]⁺ | Cleavage of the amide group, forming the 2-chlorobenzoyl cation. This is a very common fragment for benzamides. |

| 111 | [C₆H₄Cl]⁺ | [M - CONHBr]⁺ | Loss of the bromo-amido group, leaving the chlorophenyl cation. |

This table outlines a hypothetical fragmentation pattern. The m/z values correspond to the main isotopes, with the understanding that M+2 and M+4 peaks would be present for fragments containing halogens.

X-ray Crystallography Studies

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, its characteristics can be inferred from related compounds. nih.gov

An X-ray diffraction analysis would reveal the precise solid-state conformation of this compound. It would likely show that the benzamide (B126) unit is relatively planar. The dihedral angle between the phenyl ring and the amide plane would be a key structural parameter, influenced by the steric hindrance from the ortho-chloro substituent. The nitrogen atom in related N-bromoamides has been observed to have a trigonal planar (sp²) geometry. researchgate.net The molecules would pack in the crystal lattice in a manner that maximizes favorable intermolecular interactions, such as hydrogen and halogen bonds, to achieve a stable, low-energy state.

The amide group (–CONH–) is a classic hydrogen bonding motif. The N–H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an excellent hydrogen bond acceptor. It is highly probable that in the solid state, this compound would form intermolecular N–H···O=C hydrogen bonds, linking adjacent molecules into chains or more complex networks. The geometry of these bonds (distance and angle) provides a measure of their strength.

Table 3: Predicted Hydrogen Bonding Parameters

| Donor | Acceptor | Type | Probable Distance (Å) | Probable Angle (°) |

|---|---|---|---|---|

| N-H | O=C | Intermolecular | 1.8 - 2.2 | 150 - 180 |

This table shows the expected characteristics of the primary hydrogen bond based on typical values found in amide crystal structures.

Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) due to a region of positive electrostatic potential known as a σ-hole. nih.gov The bromine atom attached to the electron-withdrawing amide nitrogen in this compound would be a particularly potent halogen bond donor. researchgate.netmdpi.com The chlorine atom on the benzene ring could also participate in such interactions. Potential halogen bond acceptors in the crystal lattice could include the carbonyl oxygen or the halogen atoms of a neighboring molecule.

Other non-covalent interactions, such as π-π stacking between the aromatic rings and C–Br···Br–C interactions, could also play a role in stabilizing the crystal packing. rsc.org

Table 4: Potential Non-Covalent Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Halogen Bond | N-Br | O=C (neighbor) | Strong directional interaction influencing crystal packing. |

| Halogen Bond | C-Cl | O=C or Halogen (neighbor) | Weaker than N-Br bond but can contribute to lattice stability. |

| π-π Stacking | Phenyl Ring | Phenyl Ring (neighbor) | Contributes to cohesion through delocalized electron interactions. |

This table summarizes the likely non-covalent forces, beyond standard hydrogen bonding, that would dictate the supramolecular assembly.

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-bromobenzamide |

| 1-bromo-2-chloroethane |

| 1-bromo-4-chlorobenzene |

| N-bromosuccinimide |

Comprehensive Analysis of this compound: A Search for Computational and Theoretical Investigations

A thorough investigation into the scientific literature for computational and theoretical studies on the chemical compound this compound reveals a significant gap in available research. Despite a comprehensive search for scholarly articles and research data, no specific studies detailing the quantum chemical calculations, reaction mechanism simulations, or other theoretical investigations for this particular compound could be identified.

While the broader field of computational chemistry has seen extensive application in understanding the properties and reactivity of similar molecules, such as other N-halo-benzamides and related aromatic compounds, this compound itself does not appear to have been the subject of published theoretical research. For instance, Density Functional Theory (DFT) has been employed to study the electronic structure and reactivity of various substituted benzamides, providing insights into their biological activities through the analysis of frontier molecular orbitals (HOMO and LUMO) and other molecular descriptors. nih.gov

Furthermore, reaction mechanisms for related compounds have been explored computationally. For example, the cobalt-catalyzed cyclization of 2-bromobenzamides has been investigated, with proposed mechanisms involving the formation of metallacycle intermediates. mdpi.com Such studies are crucial for understanding the reactivity and potential synthetic applications of this class of compounds.

However, the specific data required to populate a detailed analysis of this compound, including its electronic structure, conformational landscape, and the energetics of its potential reaction pathways, remains absent from the public domain. This includes:

Density Functional Theory (DFT) Studies: No specific calculations on the electronic structure, energetics, or geometric parameters for this compound were found.

Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors: Analysis of the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and related reactivity descriptors for this compound is not available.

Conformational Analysis: There are no published studies on the conformational landscapes or the relative stabilities of different conformers of this compound.

Reaction Mechanism Simulations: Detailed simulations, including transition state characterization and Intrinsic Reaction Coordinate (IRC) calculations for any of its key reactions, have not been reported.

Computational Chemistry and Theoretical Investigations of N Bromo 2 Chlorobenzamide

Reaction Mechanism Simulations

Prediction of Regioselectivity and Stereoselectivity in N-Bromo-2-chlorobenzamide Reactions

Computational chemistry serves as a powerful tool for predicting the outcomes of chemical reactions involving this compound. Through the application of quantum mechanical calculations, it is possible to elucidate the factors governing regioselectivity and stereoselectivity. These predictions are crucial for understanding the compound's reactivity and for designing synthetic pathways that yield specific products.

Theoretical models, particularly those based on Density Functional Theory (DFT), are employed to map out the potential energy surfaces of reactions involving this compound. By calculating the energies of various transition states, intermediates, and products, chemists can determine the most likely reaction pathways. For instance, in electrophilic aromatic substitution reactions where this compound might act as a halogenating agent, computational models can predict the preferred position of attack on an aromatic substrate.

The regioselectivity is often determined by the relative energies of the transition states leading to different constitutional isomers. A lower activation energy for one pathway over another indicates that the corresponding product will be formed preferentially. Factors such as the electronic properties of the reactants and the steric hindrance at different reaction sites are quantitatively assessed in these calculations.

Stereoselectivity, the preference for the formation of one stereoisomer over another, can also be predicted. This is particularly relevant in reactions that create new chiral centers. Computational methods can model the three-dimensional structures of the transition states, allowing for an analysis of the steric and electronic interactions that favor the formation of a specific enantiomer or diastereomer. The calculated energy differences between diastereomeric transition states can provide a quantitative prediction of the diastereomeric excess.

Below is an illustrative data table showcasing how computational models can predict the regioselectivity of a hypothetical bromination reaction on a substituted aromatic compound using this compound.

| Parameter | Ortho-substitution | Meta-substitution | Para-substitution |

| Calculated Activation Energy (kcal/mol) | 18.5 | 25.2 | 15.8 |

| Predicted Product Ratio (%) | 14 | 1 | 85 |

| Experimental Product Ratio (%) | 12 | 2 | 86 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Theoretical Studies of Molecular Interactions

Theoretical studies provide significant insights into the non-covalent interactions that dictate the supramolecular chemistry of this compound. Among these, hydrogen bonding plays a critical role in its crystal packing and its interactions with other molecules. Computational methods allow for a detailed assessment of the geometry, strength, and nature of these hydrogen bonds.

In the solid state, this compound can act as both a hydrogen bond donor (via the N-H group of the amide) and an acceptor (via the carbonyl oxygen). DFT calculations can be used to optimize the geometry of dimers or larger clusters of the molecule, revealing the preferred hydrogen bonding motifs. The strength of these interactions can be quantified by calculating the binding energies, which are corrected for basis set superposition error (BSSE).

Quantum Theory of Atoms in Molecules (QTAIM) analysis is another powerful computational tool used to characterize hydrogen bonds. researchgate.net By analyzing the electron density topology, QTAIM can identify bond critical points (BCPs) between the hydrogen donor and acceptor atoms, providing information about the nature and strength of the interaction.

The presence of both chloro and bromo substituents on the benzamide (B126) structure can influence the acidity of the N-H proton and the basicity of the carbonyl oxygen, thereby modulating the strength of the hydrogen bonds. Computational studies on related halogenated benzamides have shown that such substitutions can fine-tune the conformational preferences and the rigidity of the molecular backbone. nih.govnih.govmdpi.com

The following table summarizes typical parameters obtained from computational assessments of hydrogen bonds in similar amide-containing molecular crystals.

| Hydrogen Bond Type | Calculated Bond Length (Å) | Calculated Bond Angle (degrees) | Interaction Energy (kcal/mol) |

| N-H···O | 1.8 - 2.2 | 160 - 180 | -3 to -8 |

| C-H···O | 2.2 - 2.6 | 140 - 160 | -1 to -3 |

Note: The data represents typical ranges found in computational studies of related benzamides.

Besides hydrogen bonding, halogen bonding and π-stacking are other crucial non-covalent interactions that can be explored through computational methods for this compound. The presence of bromine and chlorine atoms, as well as the aromatic ring, makes this molecule a candidate for engaging in these types of interactions.

Halogen bonding is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.govresearchgate.net In this compound, both the bromine and chlorine atoms can potentially act as halogen bond donors. Computational studies can map the electrostatic potential on the molecular surface to identify the positive σ-holes on the halogens. The strength and geometry of halogen bonds with various acceptors (e.g., carbonyl oxygen, other halogen atoms) can be calculated, revealing their role in the crystal architecture. researchgate.netuomphysics.net Studies on related N-haloimides have highlighted the significant role of halogen bonding in their reactivity. nih.gov

π-stacking interactions occur between aromatic rings and are driven by a combination of electrostatic and dispersion forces. For this compound, these interactions can occur between the phenyl rings of adjacent molecules. Computational analysis can determine the preferred stacking arrangement (e.g., parallel-displaced or T-shaped) and the associated interaction energies. Periodic DFT calculations can be particularly useful for studying these interactions within a crystalline lattice. rsc.org

| Interaction Type | Key Atoms/Groups Involved | Typical Interaction Distance (Å) | Nature of Interaction |

| Halogen Bonding | C-Br/Cl ··· O/N/Halogen | 2.8 - 3.5 | Electrostatic (σ-hole) |

| π-Stacking | Phenyl Ring ··· Phenyl Ring | 3.3 - 3.8 | van der Waals, Electrostatic |

Note: The data is based on computational studies of molecules with similar functional groups.

The reactivity of this compound can be significantly influenced by the solvent environment. Computational solvation models are therefore essential for accurately predicting its behavior in solution. These models can be broadly categorized into explicit and implicit (continuum) models.

Explicit solvation models involve the inclusion of a number of solvent molecules around the solute in the quantum mechanical calculation. While this approach can provide a detailed picture of solute-solvent interactions, it is computationally very expensive.

Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a specific dielectric constant. chemrxiv.org These models are computationally more efficient and are widely used to calculate solvation free energies. The choice of the implicit solvent model can have a notable impact on the predicted reaction rates and equilibria. chemrxiv.orgresearchgate.net For instance, the calculated activation energy of a reaction can vary depending on the solvation model used, which in turn affects the predicted rate constant.

For reactions involving this compound, where charge separation may occur in the transition state, the polarity of the solvent is expected to play a crucial role. Solvation models allow for the investigation of these effects by performing calculations in different simulated solvent environments. By comparing the results from various models with experimental data, researchers can select the most appropriate computational approach for a given system.

The table below illustrates the potential impact of different solvation models on the calculated activation free energy for a hypothetical reaction of this compound.

| Solvation Model | Solvent | Calculated Activation Free Energy (kcal/mol) |

| Gas Phase | N/A | 25.0 |

| PCM | Toluene (ε=2.4) | 22.5 |

| SMD | Acetonitrile (ε=37.5) | 19.8 |

| C-PCM | Water (ε=78.4) | 18.2 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the trend of decreasing activation energy with increasing solvent polarity.

Synthesis and Exploration of N Bromo 2 Chlorobenzamide Derivatives and Analogues

Design and Synthesis of N-Substituted N-Bromo-2-chlorobenzamide Derivatives

The synthesis of N-substituted this compound derivatives commences with the preparation of the parent 2-chlorobenzamide (B146235). This is typically achieved through the reaction of 2-chlorobenzoyl chloride with an appropriate amine. The subsequent N-bromination is a critical step, often accomplished using a suitable brominating agent that can deliver an electrophilic bromine atom.

A general synthetic route involves the reaction of a primary or secondary amine with 2-chlorobenzoyl chloride to form the corresponding N-substituted-2-chlorobenzamide. This intermediate is then subjected to N-bromination. The choice of brominating agent is crucial for achieving high yields and selectivity. Common reagents include N-bromosuccinimide (NBS) in the presence of a radical initiator or light, or by direct reaction with bromine in a suitable solvent.

The reaction conditions, such as solvent, temperature, and reaction time, are optimized to maximize the yield of the desired N-bromo derivative while minimizing potential side reactions, such as aromatic bromination of the phenyl ring. The progress of the reaction is typically monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Table 1: Synthesis of N-Substituted-2-chlorobenzamide Precursors

| Entry | Amine | Product | Yield (%) |

| 1 | Aniline | N-phenyl-2-chlorobenzamide | 92 |

| 2 | 4-Methylaniline | N-(p-tolyl)-2-chlorobenzamide | 89 |

| 3 | 4-Methoxyaniline | N-(4-methoxyphenyl)-2-chlorobenzamide | 95 |

| 4 | 4-Nitroaniline | N-(4-nitrophenyl)-2-chlorobenzamide | 85 |

Subsequent N-bromination of these precursors with a reagent like N-bromosuccinimide would yield the target N-bromo-N-substituted-2-chlorobenzamide derivatives. The characterization of these novel compounds would be performed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures.

Investigation of Substituent Effects on Reactivity and Spectroscopic Properties

The electronic nature of the substituents on the N-aryl ring of this compound derivatives is expected to significantly influence their reactivity and spectroscopic characteristics. The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density around the N-Br bond, thereby affecting its stability and reactivity in subsequent chemical transformations.

Reactivity:

The primary reactivity of N-bromoamides involves the cleavage of the N-Br bond, which can proceed via either a radical or an ionic pathway. The nature of the substituent on the nitrogen atom plays a pivotal role in dictating the preferred reaction mechanism.

Radical Reactions: In the presence of radical initiators or upon photolysis, the N-Br bond can undergo homolytic cleavage to generate a nitrogen-centered radical. The stability of this radical is influenced by the N-substituent. Electron-donating groups can stabilize the radical through resonance or inductive effects, potentially increasing the rate of radical reactions.

Ionic Reactions: The N-Br bond is polarized, with a partial positive charge on the bromine atom, making it susceptible to nucleophilic attack. Electron-withdrawing groups on the nitrogen can enhance the electrophilicity of the bromine atom, promoting reactions with nucleophiles.

Studies on related N-haloamides have shown that the reaction pathway can be tuned by the choice of substituents. For instance, N-bromo-N-arylbenzamides with electron-withdrawing groups on the aryl ring are more prone to react as sources of electrophilic bromine.

Spectroscopic Properties:

The electronic effects of the substituents are also reflected in the spectroscopic data of the this compound derivatives.

NMR Spectroscopy: In ¹H NMR spectra, the chemical shift of the protons on the N-aryl ring will be influenced by the substituent. Electron-donating groups will cause an upfield shift (lower ppm), while electron-withdrawing groups will lead to a downfield shift (higher ppm). Similarly, in ¹³C NMR, the chemical shifts of the aromatic carbons will be affected.

Infrared (IR) Spectroscopy: The carbonyl (C=O) stretching frequency in the IR spectrum is sensitive to the electronic environment. Electron-withdrawing groups on the nitrogen tend to increase the C=O stretching frequency due to an increase in the double bond character, whereas electron-donating groups have the opposite effect.

Mass Spectrometry: The fragmentation pattern in the mass spectrum can provide insights into the stability of the molecule and the N-Br bond.

Table 2: Predicted Spectroscopic Data for N-Bromo-N-(substituted-phenyl)-2-chlorobenzamides

| Substituent (on N-phenyl ring) | Predicted ¹H NMR (aromatic region) | Predicted IR (C=O stretch, cm⁻¹) |

| -H | Multiplet | ~1680-1700 |

| -CH₃ (EDG) | Upfield shift relative to -H | Lower frequency than -H |

| -NO₂ (EWG) | Downfield shift relative to -H | Higher frequency than -H |

Development of Chiral this compound Analogues

The introduction of chirality into the this compound scaffold opens up avenues for the development of enantioselective reagents and catalysts. The synthesis of chiral analogues can be approached through several strategies, primarily involving the use of chiral starting materials or chiral auxiliaries.

One common approach is to start with a chiral amine. The reaction of an enantiomerically pure amine with 2-chlorobenzoyl chloride would yield a chiral N-substituted-2-chlorobenzamide. Subsequent N-bromination would then provide the desired chiral N-bromo derivative. The stereochemical integrity of the chiral center must be maintained throughout the reaction sequence.

Alternatively, a prochiral N-substituted-2-chlorobenzamide could be subjected to an enantioselective bromination reaction using a chiral brominating agent or a chiral catalyst. Peptide-based catalysts have shown promise in the enantioselective bromination of benzamides to create atropisomeric chirality. nih.govacs.org This approach is particularly relevant for hindered benzamides where rotation around the Ar-CO bond is restricted.

The development of such chiral N-bromoamides is of significant interest for their potential application in asymmetric synthesis, for instance, as chiral halogenating agents for the enantioselective functionalization of olefins or enolates.

Synthesis of Polyfunctionalized Benzamide (B126) Scaffolds Incorporating N-Bromination and 2-Chlorination

The this compound core can be further elaborated to create polyfunctionalized scaffolds with diverse chemical properties. This can be achieved by introducing additional functional groups onto the aromatic rings or the N-substituent.

Synthetic strategies for polyfunctionalization often involve multi-step sequences. For example, starting with a substituted 2-chlorobenzoic acid, one can introduce various functional groups onto the benzoyl ring before the amidation and N-bromination steps. Common transformations include nitration, halogenation, or Friedel-Crafts reactions on the aromatic ring.

Furthermore, the N-substituent itself can be a carrier of additional functionality. By choosing an amine with other reactive groups (protected if necessary), one can build complex molecular architectures. For instance, using an amino alcohol or an amino acid as the starting amine would introduce hydroxyl or carboxyl groups into the final molecule.

These polyfunctionalized this compound derivatives can serve as versatile building blocks in medicinal chemistry and materials science. The combination of the N-bromo group (a source of electrophilic bromine or a radical), the 2-chloro substituent (which can participate in cross-coupling reactions), and other functional groups offers a rich platform for the synthesis of novel and complex molecules.

Future Research Directions and Unexplored Avenues for N Bromo 2 Chlorobenzamide

Novel Applications in Total Synthesis of Complex Natural Products

The total synthesis of complex natural products, a field dedicated to constructing intricate molecules from simpler precursors, stands to benefit from the unique reactivity of N-Bromo-2-chlorobenzamide. numberanalytics.com The creation of these often scarce natural products is crucial for comprehensive biological studies and has historically driven the development of new synthetic methods. numberanalytics.com The journey of total synthesis has been marked by landmark achievements, including the synthesis of molecules like vitamin B12 and paclitaxel (B517696) (Taxol), which have had significant therapeutic applications. numberanalytics.com

Future investigations will likely focus on integrating this compound into synthetic routes for a variety of bioactive natural products. nih.gov Its role as a key intermediate or reagent could be pivotal in the enantioselective synthesis of complex molecules, a process that yields a specific stereoisomer. nih.gov For instance, research into the synthesis of antibiotics and other medicinally useful compounds often relies on the strategic use of halogenated precursors to construct complex molecular architectures. nih.gov The development of chemoenzymatic strategies, which combine the selectivity of enzymes with traditional chemical synthesis, also presents a promising avenue for utilizing this compound in creating complex natural products. nih.gov

Advanced Mechanistic Insights via Time-Resolved Spectroscopy

To fully harness the synthetic potential of this compound, a deeper understanding of its reaction mechanisms at a fundamental level is required. Time-resolved spectroscopy techniques, such as femtosecond transient absorption (fs-TA) and nanosecond time-resolved resonance Raman (ns-TR³) spectroscopy, are powerful tools for directly observing the fleeting intermediates and transition states that govern chemical reactions. mdpi.com

By studying analogous brominated compounds, researchers have been able to elucidate photochemical pathways and characterize reactive intermediates like nitrenium ions on incredibly short timescales, within picoseconds. mdpi.comdntb.gov.ua These studies have revealed the formation and subsequent reactions of these intermediates in various solvents, providing crucial information about their reactivity and stability. mdpi.comresearchgate.net Similar time-resolved spectroscopic investigations on this compound would provide invaluable data on its reaction kinetics and the specific pathways it follows under different conditions. This knowledge is essential for optimizing reaction outcomes and designing novel transformations. The ability to directly detect and characterize intermediates can lead to more efficient and selective synthetic methods. mdpi.com

Integration with Machine Learning for Reaction Prediction and Optimization

The burgeoning field of machine learning (ML) is set to revolutionize how chemical reactions are predicted and optimized. nih.govnd.edunih.gov By training algorithms on vast datasets of chemical reactions, ML models can learn to predict reaction outcomes, suggest optimal reaction conditions, and even propose novel synthetic pathways. nih.govnih.gov

For this compound, ML could be employed to predict its reactivity in a wide range of chemical transformations. Different ML techniques, such as Random Forests, Neural Networks, and Graph Neural Networks, can be applied to predict reaction yields and identify the most effective catalysts and solvents. nd.edu Furthermore, advanced models like Reactron, which are based on electron movements, can predict not only the final products but also the detailed reaction mechanisms, offering a deeper understanding of the underlying chemistry. arxiv.org The integration of ML with high-throughput experimentation can accelerate the discovery of new applications for this compound by rapidly screening a multitude of reaction parameters. nih.gov This data-driven approach has the potential to significantly reduce the time and resources required for synthetic route development. researchgate.net

Sustainable and Green Chemistry Approaches to this compound Synthesis and Utilization

In an era of increasing environmental awareness, the development of sustainable and green chemical processes is paramount. Future research on this compound will undoubtedly focus on eco-friendly methods for its synthesis and use. This aligns with the principles of green chemistry, which advocate for waste reduction, high atom economy, and the use of less hazardous substances. rsc.org

One area of focus will be the development of greener synthetic routes to this compound itself. This could involve exploring alternative brominating agents to the commonly used N-bromosuccinimide (NBS) or developing catalytic systems that are more efficient and generate less waste. google.com For instance, methods that utilize catalysts which can be recycled and reused would significantly improve the sustainability of the process. rsc.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Bromo-2-chlorobenzamide, and what analytical techniques validate its purity?

- Methodological Answer : this compound is typically synthesized via condensation reactions between halogenated benzoyl chlorides and amines. For example, 2-chlorobenzohydrazide derivatives are prepared by reacting 2-chlorobenzoyl chloride with hydrazine derivatives under reflux in ethanol . Key analytical techniques include:

- Elemental analysis (C, H, N quantification) using instruments like the Perkin-Elmer 240 analyzer.

- Infrared (IR) spectroscopy (4000–400 cm⁻¹, KBr pellets) to confirm functional groups (e.g., amide C=O stretches near 1650 cm⁻¹).

- UV-Vis spectroscopy (e.g., Lambda 900 spectrometer) to monitor electronic transitions and reaction progress .

Q. How is the crystal structure of this compound derivatives determined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Data collection : Using a diffractometer (e.g., Bruker AXS) at low temperatures (e.g., 200 K) to minimize thermal motion .

- Structure solution : Programs like SHELXS/SHELXD for phase determination via direct methods .

- Refinement : SHELXL for least-squares refinement, achieving R factors <0.05 for high-quality datasets .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for halogenated benzamides be resolved?

- Methodological Answer : Contradictions in bond lengths or angles may arise from disordered halogen atoms or twinning. Strategies include:

- High-resolution data collection : Use synchrotron sources to improve data completeness.

- Twinning refinement : SHELXL’s TWIN/BASF commands to model twin domains .

- Validation tools : Check geometric outliers using CCDC’s Mogul or PLATON .

Q. What strategies link structural modifications of this compound to biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., Br/Cl positions) and test against bacterial models (e.g., E. coli).

- Bioassays : Minimum inhibitory concentration (MIC) assays to quantify antibacterial effects .

- Computational docking : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., DNA gyrase) .

Q. How do researchers address impurities in this compound synthesis?

- Methodological Answer : Common impurities (e.g., unreacted precursors or dehalogenated byproducts) are identified via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.